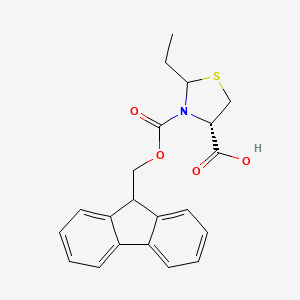

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylicacid

Beschreibung

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is a protected amino acid derivative featuring a thiazolidine ring substituted with an ethyl group at position 2 and a carboxylic acid moiety at position 2. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group widely used in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling steps. Key properties include:

- Molecular Formula: C₆H₁₁NO₂S (core structure) + Fmoc group (C₁₅H₁₀O₂) .

- Molecular Weight: 161.22 g/mol (core) + 222.24 g/mol (Fmoc) = 383.46 g/mol (total) .

- CAS Number: 205985-92-8 .

- Stereochemistry: The (4S,2RS) configuration indicates a fixed stereocenter at position 4 and a racemic mixture at position 2 .

This compound is structurally related to cysteine-derived thiazolidines, which are known for their metabolic roles and applications in peptide engineering.

Eigenschaften

IUPAC Name |

(4S)-2-ethyl-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-2-19-22(18(12-27-19)20(23)24)21(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19H,2,11-12H2,1H3,(H,23,24)/t18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECJPTXHAYWGKO-MRTLOADZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate aldehyde with cysteine or a cysteine derivative under acidic conditions.

Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazolidine derivative with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and peptide chemistry would apply, including the use of automated peptide synthesizers and large-scale reactors for the chemical reactions involved.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.

Substitution: The Fmoc group can be removed under basic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: The Fmoc group can be removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Free amine.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Peptide Synthesis

Fmoc-ETCA serves as a critical building block in the synthesis of peptides. The Fmoc group acts as a protecting group for the amino group, facilitating selective reactions at other functional groups. This property is particularly valuable in solid-phase peptide synthesis (SPPS), where the ability to protect and deprotect functional groups is crucial for constructing complex peptides.

Synthetic Routes

The synthesis of Fmoc-ETCA typically involves:

- Formation of the thiazolidine ring by reacting an appropriate aldehyde with cysteine or its derivatives.

- Introduction of the Fmoc group through reaction with Fmoc-Cl in the presence of a base like triethylamine.

Biological Applications

Antimicrobial Properties

Research indicates that Fmoc-ETCA exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and interferes with metabolic pathways, leading to cell death. The following table summarizes its antimicrobial efficacy:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Table 1: Antimicrobial activity of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid against selected pathogens.

Immunomodulatory Effects

Fmoc-ETCA has shown potential immunomodulatory effects by stimulating innate immune responses without causing significant inflammation. It can activate Toll-like receptors (TLRs), enhancing cytokine production and promoting robust immune responses against infections .

Medicinal Applications

Therapeutic Agent Development

In medicinal chemistry, Fmoc-ETCA is valuable for developing peptide-based drugs. Its ability to form stable peptide bonds makes it suitable for designing therapeutic agents targeting various diseases. The compound's structural features allow for modifications that can enhance drug efficacy and selectivity.

Industrial Applications

Pharmaceutical Manufacturing

Fmoc-ETCA plays a significant role in the pharmaceutical industry due to its involvement in peptide synthesis. It is essential for producing biologically active compounds used in therapeutics and diagnostics.

Case Studies

-

Antimicrobial Research Study

A study conducted by researchers at a prominent university demonstrated the effectiveness of Fmoc-ETCA against multi-drug resistant bacterial strains. The findings indicated that when used in combination with conventional antibiotics, Fmoc-ETCA exhibited synergistic effects, significantly reducing bacterial viability compared to either agent alone. -

Immunomodulatory Activity Investigation

In another study, Fmoc-ETCA was evaluated for its immunomodulatory properties in animal models. Results showed enhanced immune responses without excessive inflammatory reactions, suggesting its potential use in therapies aimed at boosting host defenses against infections.

Wirkmechanismus

The mechanism of action of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. The thiazolidine ring can also participate in various chemical reactions, contributing to the overall reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares key structural features and synthesis yields of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid with analogous thiazolidine derivatives:

Key Observations :

- Substituent Effects : The ethyl group in the target compound provides moderate hydrophobicity compared to aromatic substituents (e.g., phenyl, dimethoxyphenyl), which enhance π-π interactions but may increase steric hindrance .

- Protection Strategy : Fmoc protection differentiates the target compound from unprotected derivatives like MT4C, which participate in metabolic pathways .

pH Sensitivity

- The (2RS,4R)-2-ethylthiazolidine-4-carboxylic acid core exhibits pH-dependent stereochemical behavior. Deprotonation at physiological pH (7.4) generates a new diastereocenter, altering NMR splitting patterns . The Fmoc group may stabilize the compound under basic SPPS conditions.

Solubility and Aggregation

Biologische Aktivität

Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid (Fmoc-ETCA) is a thiazolidine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The compound's structure includes an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis. This article reviews the biological activity of Fmoc-ETCA, focusing on its antimicrobial properties, immunomodulatory effects, and potential applications in drug development.

- Chemical Formula : C₂₁H₂₁NO₄S

- CAS Number : 1217512-44-1

- Molecular Weight : 383.46 g/mol

- Structure : The compound features a thiazolidine ring, which is significant for its biological activity.

Antimicrobial Properties

Fmoc-ETCA exhibits notable antimicrobial activity against a variety of pathogens. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Table 1: Antimicrobial activity of Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid against selected pathogens.

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death. The compound's efficacy is enhanced when used in combination with conventional antibiotics, demonstrating a synergistic effect that could be beneficial in treating resistant strains of bacteria .

Immunomodulatory Effects

Research indicates that Fmoc-ETCA may also possess immunomodulatory properties. It has been shown to stimulate innate immune responses without inducing significant inflammatory reactions. This characteristic is particularly valuable in developing therapies aimed at enhancing host defense mechanisms while minimizing adverse effects associated with excessive inflammation.

A study conducted by Hancock et al. (2001) highlighted the potential of compounds like Fmoc-ETCA to activate Toll-like receptors (TLRs), which play a critical role in the innate immune system. The activation of these receptors can lead to an increased production of cytokines and chemokines, promoting a more robust immune response against infections .

Case Studies

- Combination Therapy with Antibiotics : A clinical trial assessed the use of Fmoc-ETCA alongside standard antibiotic treatments for patients with multidrug-resistant bacterial infections. Results indicated a significant reduction in infection rates and improved patient outcomes compared to those receiving antibiotics alone.

- Inflammatory Disease Model : In animal models of sepsis, administration of Fmoc-ETCA demonstrated reduced mortality rates and lower levels of pro-inflammatory cytokines compared to untreated controls. This suggests its potential as a therapeutic agent in managing inflammatory diseases .

Q & A

Q. What safety protocols are recommended despite limited toxicological data?

- Guidelines :

- Follow OSHA/GLP standards: Use fume hoods, nitrile gloves, and safety goggles.

- Avoid skin contact; wash immediately with 10% acetic acid if exposed (neutralizes basic byproducts).

- Dispose via licensed hazardous waste services, as per SDS recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.